molecular formula C14H11N3O5 B10949903 N-(2-methylphenyl)-2,4-dinitrobenzamide

N-(2-methylphenyl)-2,4-dinitrobenzamide

Cat. No.: B10949903
M. Wt: 301.25 g/mol
InChI Key: ILWUJZDOOMUWPD-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2,4-dinitrobenzamide is a nitroaromatic compound featuring a benzamide backbone with nitro groups at the 2- and 4-positions and a 2-methylphenyl substituent on the amide nitrogen. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly in prodrug design and enzyme-targeted therapies. The electron-withdrawing nitro groups enhance its redox reactivity, while the 2-methylphenyl group contributes to steric bulk, influencing solubility and molecular interactions .

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N-(2-methylphenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C14H11N3O5/c1-9-4-2-3-5-12(9)15-14(18)11-7-6-10(16(19)20)8-13(11)17(21)22/h2-8H,1H3,(H,15,18)

InChI Key

ILWUJZDOOMUWPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2,4-dinitrobenzamide typically involves the reaction of 2,4-dinitrobenzoic acid with 2-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methylphenyl)-2,4-dinitrobenzamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acid derivatives.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in suitable solvents.

Major Products Formed:

    Oxidation: 2,4-dinitrobenzoic acid derivatives.

    Reduction: 2-amino-4-nitrobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-methylphenyl)-2,4-dinitrobenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for designing inhibitors for specific enzymes.

Medicine: While not widely used in medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its pharmacological properties and potential medicinal applications.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The nitro groups in the compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Bioactivity
Compound Name Substituents Key Findings
N-(2-Methylphenyl)-2,4-dinitrobenzamide 2,4-dinitro; 2-methylphenyl High electron affinity due to 2,4-dinitro groups; methyl group may moderate reduction potential .
SN 23862 (5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide) 2,4-dinitro; bis-chloroethylamino Selective reduction of the 2-nitro group under hypoxia generates cytotoxic metabolites; IC50 ratio (activation) = 145 .
4-SO₂Me-SN 23862 4-SO₂Me; bis-chloroethylamino Lower activation (IC50 ratio = 26 vs. 145) despite similar electronic properties to SN 23862 .
N-(2,4-Dimethylphenyl)-2-nitrobenzamide 2-nitro; 2,4-dimethylphenyl Mono-nitro structure reduces electron affinity; lower cytotoxicity compared to dinitro analogues .
N-(5-Chloropentyl)-3,5-dinitrobenzamide 3,5-dinitro; 5-chloropentyl Antitubercular activity (MIC: 1.5 µM); nitro positioning alters metabolic pathways vs. 2,4-dinitro compounds .

Key Observations :

  • Nitro Group Positioning: 2,4-dinitro substitution (target compound) enhances electron affinity compared to 3,5-dinitro () or mono-nitro () analogues, favoring enzymatic reduction in hypoxia .

Key Observations :

  • High-yield methods (e.g., thionyl chloride for chlorination, ) are common for nitrobenzamide derivatives.
  • Mechanochemistry () offers an eco-friendly alternative but is underutilized for dinitrobenzamides.

Key Observations :

  • Dinitro compounds (e.g., target, SN 23862) exhibit hypoxia-selective toxicity but carry mutagenic risks .
  • Thiazole derivatives () show promise in screening but face challenges in drug-likeness due to increased molecular complexity.
Structural and Physical Properties
Compound Name Molecular Weight (Da) Solubility Factors
This compound ~300 (estimated) Moderate solubility (polar nitro groups vs. hydrophobic methylphenyl)
N-(2,2-Diphenylethyl)-4-nitrobenzamide 316.35 Low solubility (bulky diphenylethyl)
Thiazole-2,4-dinitrobenzamides ~398.4 Poor solubility (thiazole ring; high MW)

Key Observations :

  • Bulky substituents (e.g., diphenylethyl) reduce solubility, whereas smaller groups (e.g., methylphenyl) balance hydrophobicity and polarity.

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